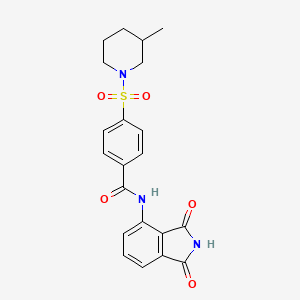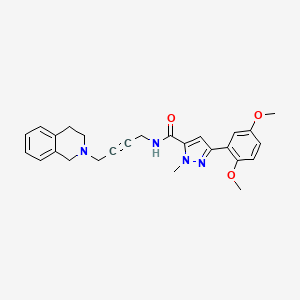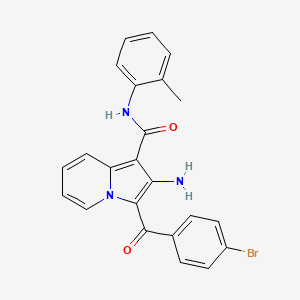![molecular formula C10H12N4O3S B2698376 6-(pyrrolidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one CAS No. 1291836-94-6](/img/structure/B2698376.png)
6-(pyrrolidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(pyrrolidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one, also known as PRT-060318, is a small molecule inhibitor that has been extensively studied in recent years due to its potential therapeutic applications. PRT-060318 is a potent and selective inhibitor of the protein tyrosine phosphatase (PTP) family, which are enzymes that play a crucial role in regulating cellular signaling pathways.
Applications De Recherche Scientifique
6-(pyrrolidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and diabetes. PTPs play a crucial role in regulating cellular signaling pathways, and their dysregulation has been implicated in the pathogenesis of many diseases. This compound has been shown to selectively inhibit PTPs, leading to the modulation of cellular signaling pathways and the potential treatment of various diseases.
Mécanisme D'action
6-(pyrrolidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one selectively inhibits PTPs by binding to the active site of the enzyme, preventing the dephosphorylation of target proteins. This leads to the modulation of cellular signaling pathways, which can have various downstream effects depending on the specific targets involved. This compound has been shown to have a high degree of selectivity for PTPs, making it a promising therapeutic agent.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the specific targets involved. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell proliferation by modulating the signaling pathways involved in cell growth and survival. In autoimmune disorders, this compound has been shown to modulate the immune response by inhibiting the activation of T cells and the production of pro-inflammatory cytokines. In diabetes, this compound has been shown to improve insulin sensitivity and glucose metabolism by modulating the signaling pathways involved in glucose uptake and utilization.
Avantages Et Limitations Des Expériences En Laboratoire
6-(pyrrolidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one has several advantages for use in lab experiments, including its high degree of selectivity for PTPs, its potency, and its ability to modulate cellular signaling pathways. However, there are also some limitations to its use, including its potential toxicity and the need for specialized equipment and expertise for its synthesis and use.
Orientations Futures
There are several future directions for the study of 6-(pyrrolidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one, including the identification of new targets for the inhibitor, the optimization of its pharmacokinetic properties, and the development of new formulations for clinical use. Additionally, the use of this compound in combination with other therapeutic agents may have synergistic effects and improve its efficacy in the treatment of various diseases. Overall, this compound has shown great promise as a therapeutic agent, and further research is needed to fully explore its potential applications.
Méthodes De Synthèse
The synthesis of 6-(pyrrolidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one involves several steps that require specialized equipment and expertise. The first step involves the preparation of 6-chloro-[1,2,4]triazolo[4,3-a]pyridin-3-one, which is then reacted with pyrrolidine and sodium hydride to form the desired product. The final step involves the sulfonation of the pyrrolidine nitrogen with sulfur trioxide to yield this compound. The synthesis of this compound has been optimized to achieve high yields and purity, making it suitable for use in scientific research.
Propriétés
IUPAC Name |
6-pyrrolidin-1-ylsulfonyl-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O3S/c15-10-12-11-9-4-3-8(7-14(9)10)18(16,17)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYSQLZDMTVUFKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CN3C(=NNC3=O)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


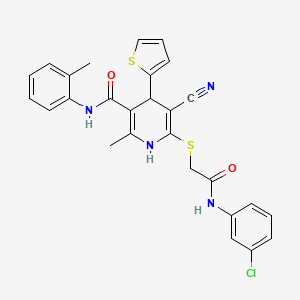
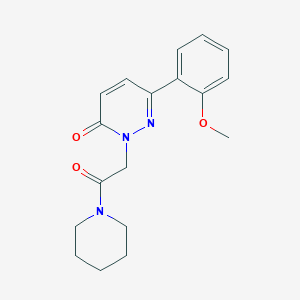
![N-benzyl-6-[4-(4-nitrobenzoyl)piperazin-1-yl]pyridazin-3-amine](/img/structure/B2698298.png)
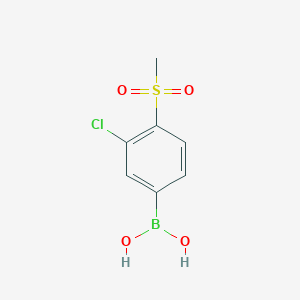
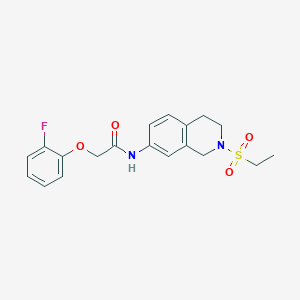
![N-{3-[1-(3,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B2698301.png)
![N-[4-({2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}sulfamoyl)phenyl]-2-methylpropanamide](/img/structure/B2698302.png)
![N-(5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B2698305.png)
